molecular formula C9H20N2O B13179795 4-(2-Aminoethyl)heptanamide

4-(2-Aminoethyl)heptanamide

Cat. No.: B13179795
M. Wt: 172.27 g/mol
InChI Key: KLXCIVWVEAJJQB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(2-Aminoethyl)heptanamide typically involves the reaction of heptanoic acid with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

4-(2-Aminoethyl)heptanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(2-Aminoethyl)heptanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)heptanamide involves its interaction with specific molecular targets and pathways. It is known to catalyze the conversion of limonene-1,2-epoxide to limonene-1,2-diol, indicating its role in enzymatic reactions. The compound can use both the (-) and (+) isomers of limonene-1,2-epoxide as substrates and also has some activity with 1-methylcyclohexene .

Comparison with Similar Compounds

4-(2-Aminoethyl)heptanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

4-(2-aminoethyl)heptanamide

InChI

InChI=1S/C9H20N2O/c1-2-3-8(6-7-10)4-5-9(11)12/h8H,2-7,10H2,1H3,(H2,11,12)

InChI Key

KLXCIVWVEAJJQB-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC(=O)N)CCN

Origin of Product

United States

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